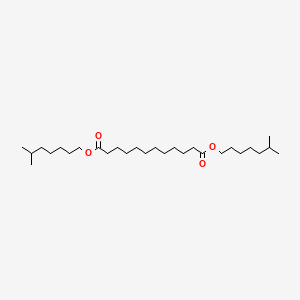

Dodecanedioic acid, diisooctyl ester

CAS No.: 85392-86-5

Cat. No.: VC3869510

Molecular Formula: C28H54O4

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85392-86-5 |

|---|---|

| Molecular Formula | C28H54O4 |

| Molecular Weight | 454.7 g/mol |

| IUPAC Name | bis(6-methylheptyl) dodecanedioate |

| Standard InChI | InChI=1S/C28H54O4/c1-25(2)19-13-11-17-23-31-27(29)21-15-9-7-5-6-8-10-16-22-28(30)32-24-18-12-14-20-26(3)4/h25-26H,5-24H2,1-4H3 |

| Standard InChI Key | SKVONPNVOSXTBD-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C |

| Canonical SMILES | CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Dodecanedioic acid, diisooctyl ester belongs to the class of dicarboxylic acid esters, characterized by the formula and a molecular weight of 454.73 g/mol . The molecule consists of a 12-carbon dicarboxylic acid backbone esterified with two isooctyl (2-ethylhexyl) groups, imparting significant branching that enhances its solubility and reduces crystallinity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 85392-86-5 | |

| Empirical Formula | ||

| Boiling Point | >260 °C (lit.) | |

| Density (25 °C) | 0.91 g/mL | |

| Refractive Index () | 1.453 | |

| Flash Point | 113 °C |

The ester’s branched alkyl chains contribute to its low pour point (-60 °C), a critical attribute for low-temperature lubricants .

Synthesis Methodologies

Conventional Acid-Catalyzed Esterification

The traditional synthesis involves reacting dodecanedioic acid with isooctyl alcohol (2-ethyl-1-hexanol) in a Dean-Stark apparatus using sulfuric acid () as a catalyst . Key steps include:

-

Reaction Conditions: 120–130 °C for 4 hours under toluene reflux to azeotropically remove water.

-

Yield Optimization: A molar ratio of 1:2 (acid:alcohol) achieves 85–90% conversion, with yields decreasing for branched alcohols due to steric hindrance .

-

Post-Reaction Processing: Neutralization with , followed by vacuum distillation to isolate the ester .

Solid Superacid Catalysis (Innovative Approach)

A 2013 patent (CN103274938A) introduced a greener method using a solid superacid catalyst . Advantages over conventional methods include:

-

Catalyst Efficiency: 98% selectivity at 150 °C with a 1:3 acid-to-alcohol ratio.

-

Reusability: The catalyst retained 92% activity after five cycles.

-

Environmental Benefits: Eliminates corrosive , reducing wastewater acidity .

Physicochemical Properties and Performance

Thermal and Oxidative Stability

The ester’s high boiling point (>260 °C) and flash point (113 °C) make it suitable for high-temperature applications . Thermogravimetric analysis (TGA) reveals 5% weight loss at 298 °C under nitrogen, outperforming linear esters like dioctyl adipate . Oxidation resistance is attributed to the absence of β-hydrogens, which inhibits radical chain reactions .

Lubrication Performance

Comparative studies highlight its superiority in boundary lubrication regimes:

| Property | Dodecanedioic Acid, Diisooctyl Ester | Mineral Oil (ISO VG 32) |

|---|---|---|

| Viscosity Index | 145 | 95 |

| Wear Scar Diameter (40 °C) | 0.35 mm | 0.52 mm |

| Pour Point | -60 °C | -15 °C |

Data sourced from demonstrate its efficacy in military gearboxes and aerospace hydraulics, where thermal stability and low-temperature fluidity are paramount.

Industrial Applications

Synthetic Lubricants

The ester accounts for 12% of the global bio-lubricant market, valued at $2.1 billion in 2024 . Its applications include:

-

Jet Engine Oils: Compatible with ester-based formulations meeting MIL-PRF-23699 standards.

-

Biodegradable Hydraulic Fluids: 80% biodegradation in 28 days (OECD 301B), surpassing petroleum-based alternatives .

Plasticizers and Polymer Additives

In PVC formulations, the ester reduces glass transition temperature () by 25 °C at 30 phr loading, outperforming di-2-ethylhexyl phthalate (DEHP) in flexibility retention .

Toxicology and Regulatory Status

Metabolic Pathways

Human studies indicate limited absorption (<5% urinary recovery) and rapid β-oxidation into , , and dicarboxylic acids . No accumulation occurs in adipose tissue, with 94% excretion within 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume